2,5-dithiophen-2-ylthiophene 1,1-dioxide
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Overview
Description
2,5-dithiophen-2-ylthiophene 1,1-dioxide is a chemical compound with the molecular formula C₁₂H₈O₂S₃ and a molecular weight of 280.386 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two thiophene rings and a sulfone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-dithiophen-2-ylthiophene 1,1-dioxide is typically synthesized through the oxidation of thiophene derivatives. The oxidation process involves the use of strong oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is carried out in an appropriate solvent, such as dichloromethane (CH₂Cl₂), at low temperatures to prevent over-oxidation and degradation of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and concentration of reagents, to achieve higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,5-dithiophen-2-ylthiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding thiol or sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and other peroxides.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and other reducing agents.
Substitution: Halogenating agents, Grignard reagents, and organolithium compounds.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2,5-dithiophen-2-ylthiophene 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2,5-dithiophen-2-ylthiophene 1,1-dioxide involves its interaction with molecular targets and pathways. As a sulfone-containing compound, it can act as an electrophile, participating in various chemical reactions. The presence of the thiophene rings allows it to engage in π-π stacking interactions and electron transfer processes, making it useful in electronic applications .
Comparison with Similar Compounds
2,5-dithiophen-2-ylthiophene 1,1-dioxide can be compared with other thiophene derivatives, such as:
Thiophene: The parent compound, which lacks the sulfone group.
2,5-dimethylthiophene: A derivative with methyl groups instead of thiophene rings.
2,5-dithiophen-2-ylthiophene: Similar structure but without the sulfone group.
The uniqueness of this compound lies in its combination of thiophene rings and a sulfone group, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
211737-44-9 |
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Molecular Formula |
C12H8O2S3 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2,5-dithiophen-2-ylthiophene 1,1-dioxide |
InChI |
InChI=1S/C12H8O2S3/c13-17(14)11(9-3-1-7-15-9)5-6-12(17)10-4-2-8-16-10/h1-8H |
InChI Key |
RYDHSGKWZKJTKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2(=O)=O)C3=CC=CS3 |
Origin of Product |
United States |
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